molecular formula C11H18O3 B8641597 3,3-Dimethyl-1,5-dioxa-spiro[5,5]undecan-8-one CAS No. 187220-44-6

3,3-Dimethyl-1,5-dioxa-spiro[5,5]undecan-8-one

Cat. No.: B8641597
CAS No.: 187220-44-6
M. Wt: 198.26 g/mol
InChI Key: NHFVEBWIBVLQKP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,5-dioxa-spiro[5,5]undecan-8-one is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

187220-44-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-10-one

InChI

InChI=1S/C11H18O3/c1-10(2)7-13-11(14-8-10)5-3-4-9(12)6-11/h3-8H2,1-2H3

InChI Key

NHFVEBWIBVLQKP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(CCCC(=O)C2)OC1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

125 g (630 mmole) 3,3-dimethyl-1,5-dioxa-spiro[5,5]undecan-8-one, which was obtained by the azeotropic acetylation of cyclohexane-1,3-dione with 2,2-dimethylpropane-1,3-diol in toluene as a solvent using p-toluenesulphonic acid as a catalyst, and 59 g (630 mmole) dimethylammonium methylene chloride were stirred at room temperature in 400 ml of dry acetonitrile. After adding 1 ml acetyl chloride the mixture was stirred for a further 3 hours at room temperature, whereupon a clear colourless solution was obtained. 800 ml of dry ether were then added drop-wise to the reaction mixture, whereupon the hydrochloride crystallised out. 158 g of (18) were obtained (98% theoretical).
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Synthesis routes and methods II

Procedure details

448.5 g 1,3-cyclohexanedione, 416 g 2,2-dimethyl-1,3-propanediol and 12 g p-toluenesulfonic acid were introduced into 3,000 ml methylene chloride and the mixture was heated under reflux for 24 hours using a water separator. When the reaction had ended the mixture was cooled to room temperature and 2,000 ml 32% sodium hydroxide solution were added. The phases were separated and the organic phase was washed first with sodium bicarbonate solution (44.4 g sodium bicarbonate solution/850 ml water) and then with 350 ml water. The organic phase was dried over sodium sulfate and the solvent was then evaporated in vacuo. 345 g (50% of theory) 3,3-dimethyl-1,5-dioxa-spiro[5.5]undecan-8-one were obtained in this way.
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